trans-Cyclohex-2-ene-1,4-diol

Beschreibung

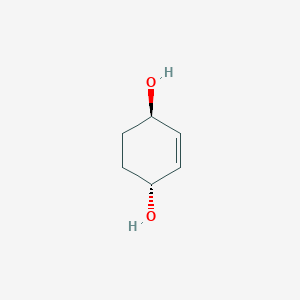

trans-Cyclohex-2-ene-1,4-diol (CAS: 45620-68-6; PubChem ID: 479183) is a bicyclic diol with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.144 g/mol . It features a six-membered cyclohexene ring with hydroxyl groups at the 1 and 4 positions in a trans configuration.

Eigenschaften

IUPAC Name |

(1R,4R)-cyclohex-2-ene-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h1-2,5-8H,3-4H2/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDODVZVWGKVMBO-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=CC1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C=C[C@@H]1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961795 | |

| Record name | Cyclohex-2-ene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41513-32-0 | |

| Record name | Cyclohex-2-ene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-Cyclohex-2-ene-1,4-diol can be achieved through several methods. One efficient protocol involves starting from accessible raw materials such as p-methoxyphenol, ethylene glycol, and thiophenol. The process includes enantioselective acetylation catalyzed by Candida antarctica lipase B, leading to the formation of the desired diol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves similar organic reactions and catalytic processes used in laboratory settings, scaled up for industrial applications.

Analyse Chemischer Reaktionen

Dihydroxylation Reactions

Dihydroxylation involves the addition of hydroxyl groups across the double bond of alkenes. For trans-Cyclohex-2-ene-1,4-diol, this reaction can be accomplished using several reagents:

The following table summarizes the dihydroxylation conditions and outcomes:

| Reagent | Type of Addition | Product Stereochemistry |

|---|---|---|

| Osmium Tetroxide | Syn | cis-Diol |

| Potassium Permanganate | Syn | cis-Diol |

Oxidative Cleavage

After the formation of diols, oxidative cleavage can occur using reagents such as Sodium Periodate (NaIO₄) or Lead Tetraacetate (Pb(OAc)₄). This reaction cleaves the C-C bond in the diol to yield aldehydes or ketones:

-

Sodium Periodate : This reagent oxidatively cleaves vicinal diols into carbonyl compounds, effectively breaking the C-C bond .

Reduction Reactions

Reduction of this compound can be achieved through hydrogenation or using reducing agents like Lithium Aluminum Hydride (LiAlH₄):

-

Hydrogenation : The double bond can be reduced to yield a saturated alcohol.

-

Lithium Aluminum Hydride : This strong reducing agent can convert carbonyl groups formed during oxidative cleavage back to alcohols.

From Cyclohexa-1,4-diene

One common method involves the oxidation of cyclohexa-1,4-diene using KMnO₄ or OsO₄ to yield this compound:

Dicarbonate Formation

Another synthetic route involves treating this compound with di-tert-butyl dicarbonate in the presence of a catalyst like DMAP to form carbamate derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

trans-Cyclohex-2-ene-1,4-diol serves as a versatile intermediate in organic synthesis. It can be synthesized through various methods, including:

- Chiral Synthesis : The compound can be synthesized starting from chiral p-benzoquinone equivalents, allowing for the production of specific enantiomers useful in pharmaceutical applications .

- Asymmetric Synthesis : This diol is often used in asymmetric synthesis to produce other chiral compounds, which are critical in the development of drugs and agrochemicals .

Pharmaceutical Applications

The unique structural features of this compound make it a valuable precursor in pharmaceutical chemistry:

- Drug Development : Its ability to serve as a chiral building block allows for the synthesis of biologically active compounds. For example, derivatives of this diol have been explored for their potential therapeutic effects .

- Stereochemistry : The compound's stereochemical properties enable the creation of enantiomerically pure substances, which are crucial for the efficacy and safety of pharmaceutical products .

Material Science

In material science, this compound is utilized for:

- Polymer Chemistry : It can be incorporated into polymeric materials to enhance their properties. The diol's functional groups can participate in cross-linking reactions, contributing to the development of new materials with improved mechanical and thermal properties .

Case Study 1: Synthesis of Chiral Compounds

A study demonstrated the efficient synthesis of both enantiomers of this compound using chiral auxiliaries. This method showcased high enantioselectivity, making it applicable for producing pharmaceuticals that require specific stereochemistry .

Case Study 2: Application in Drug Formulation

Research highlighted the use of this compound derivatives in formulating anti-cancer agents. The derivatives exhibited significant biological activity due to their ability to interact with specific biological targets .

Safety and Environmental Considerations

While this compound has promising applications, it is essential to evaluate its safety profile:

- Toxicological Studies : Investigations into the toxicity and environmental impact of this compound are necessary to ensure safe usage in consumer products and industrial applications .

Wirkmechanismus

The mechanism by which trans-Cyclohex-2-ene-1,4-diol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound acts as a substrate that is converted into ketones or aldehydes through the action of oxidizing agents. The molecular targets and pathways involved vary based on the specific chemical context .

Vergleich Mit ähnlichen Verbindungen

cis-Cyclohex-2-ene-1,4-diol

- Structural Difference : The cis isomer shares the same molecular formula but differs in hydroxyl group orientation.

- Synthesis: Often co-produced with the trans isomer during diol synthesis from cyclohexene precursors. Separation relies on differential solubility in ethanol, where the trans isomer precipitates first .

- Applications : Less studied than the trans isomer, but its disordered crystal structure limits use in high-precision polymer applications .

Cyclohexane-1,4-diol

- Synthesis : Derived from 2-butyne-1,4-diol via hydrogenation or multi-step functionalization .

- Applications : Used in dicarbonate derivatives (e.g., bis(4-nitrophenyl) dicarbonate) for polycarbonate synthesis. However, the saturated backbone reduces rigidity in resulting polymers compared to the unsaturated trans isomer .

trans-Cyclohex-2-ene-1,4-diyl bis(4-nitrophenyl) dicarbonate

- Structural Difference : A dicarbonate derivative of the parent diol, with 4-nitrophenyl groups enhancing electrophilicity.

- Synthesis : Reacting trans-cyclohex-2-ene-1,4-diol with 4-nitrophenylchloroformate in dichloromethane/pyridine yields this derivative in >85% efficiency .

- Applications: Key monomer for acid-labile polycarbonates. Its ordered crystal structure (unlike the cis counterpart) ensures consistent polymer morphology .

2-Butyne-1,4-diol

- Structural Difference : Linear alkyne diol (C₄H₆O₂) with triple bond, offering distinct reactivity.

- Synthesis : Bromination in aqueous media produces herbicidal derivatives like 2,3-dibromo-2-butene-1,4-diol .

- Applications : Primarily used in agrochemicals (herbicides, fungicides) and as a precursor for fireproofing plastics. Hydrogen bonding patterns differ significantly from cyclohexene-based diols, affecting crystal packing and solubility .

Menthene Derivatives (e.g., 5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol)

- Structural Difference : Substituted cyclohexene diol with isopropyl and methyl groups.

- Synthesis : Isolated from natural sources like Amomum compactum roots via multi-step chromatography .

- Applications : Exhibits anticancer activity against MCF-7 breast cancer cells, highlighting the role of substituents in bioactivity .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Crystallinity Control : The trans configuration in cyclohexene diols enables ordered crystal structures, critical for polymer applications requiring precise morphology .

- Bioactivity Potential: Substituted derivatives (e.g., menthene diols) demonstrate that functional groups can introduce anticancer properties absent in the parent compound .

- Reactivity Differences : Unsaturated diols (trans-cyclohexene) exhibit higher rigidity in polymers compared to saturated or linear analogs, impacting material design .

Biologische Aktivität

trans-Cyclohex-2-ene-1,4-diol, a bicyclic organic compound, exhibits a range of biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

This compound has a unique structure characterized by a cyclohexene ring with two hydroxyl groups at the 1 and 4 positions. This configuration allows for specific interactions with biological targets, influencing its activity.

Biological Activities

The compound has been investigated for various biological activities:

- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties against several pathogens, including bacteria and fungi. Its action may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

- Antioxidant Properties : The diol exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory pathways. It has been noted to inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Asymmetric Synthesis : Various approaches have been developed to produce enantiomerically pure forms of the compound. For instance, chiral auxiliaries can be employed to achieve high enantioselectivity during synthesis .

- Reduction Reactions : The reduction of corresponding cyclohexenones or other precursors using metal catalysts or reducing agents has been reported as an effective method to synthesize the diol .

Case Studies and Research Findings

Several studies highlight the biological relevance of this compound:

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed significant activity against Staphylococcus aureus and Candida albicans. The mechanism was attributed to the disruption of cell wall integrity and inhibition of biofilm formation.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound scavenges free radicals effectively. This antioxidant capacity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a dose-dependent response.

Q & A

Q. What are the key steps in synthesizing trans-Cyclohex-2-ene-1,4-diol derivatives?

Answer: The synthesis involves reacting trans-cyclohex-2-ene-1,4-diol with 4-nitrophenylchloroformate in anhydrous pyridine and dichloromethane (DCM) under inert conditions. Critical steps include:

- Reagent Ratios : 1:2 molar ratio of diol to 4-nitrophenylchloroformate .

- Reaction Conditions : Stirring at room temperature for 12 hours, followed by quenching with water.

- Work-up : Sequential washing with water, acetic acid (1%), and repeated DCM extractions. Drying over MgSO₄ and solvent removal via rotary evaporation yields a crystalline product (86.5% yield).

- Characterization : Confirmed via X-ray crystallography, ¹H/¹³C NMR, and mass spectrometry .

Q. Table 1: Synthesis Parameters

| Parameter | Value/Detail | Reference |

|---|---|---|

| Solvent System | Dichloromethane (DCM)/Pyridine | |

| Reaction Time | 12–18 hours (room temperature) | |

| Yield | 86.5% | |

| Purification | Recrystallization in DCM |

Q. How is the crystal structure of this compound derivatives resolved?

Answer: Single-crystal X-ray diffraction is the primary method. Key considerations include:

- Disorder Modeling : The cyclohexene ring exhibits crystallographic inversion-related disorder, requiring refinement of two independent components (occupancy ratios: 0.268 and 0.232) .

- Hydrogen Placement : Hydrogen atoms are placed in calculated positions with C–H distances constrained to 0.95–1.00 Å .

- Refinement Software : SHELXTL/PC with restraints to manage thermal parameters and electron density discrepancies (Δρmax = 0.24 e Å⁻³; Δρmin = -0.35 e Å⁻³) .

Q. What safety protocols are critical when handling this compound derivatives?

Answer:

- Solvent Handling : Use fume hoods for dichloromethane (neurotoxin) and pyridine (volatile, irritant) .

- Crystalline Product : Avoid inhalation; use PPE (gloves, goggles) due to potential irritant properties (analogous to 2-butene-1,4-diol safety data) .

- Waste Disposal : Follow institutional guidelines for halogenated solvent waste .

Advanced Research Questions

Q. How does ring disorder in this compound derivatives impact material characterization?

Answer: Disorder complicates crystallographic refinement and affects material property predictions:

- Refinement Strategy : Use constraints (e.g., riding hydrogens) and split occupancy models to resolve electron density ambiguities .

- Thermal Analysis : Disorder may lower melting points or alter thermal degradation profiles in polycarbonates. Compare DSC/TGA data between ordered and disordered samples .

Q. Table 2: Crystallographic Data

| Parameter | Value (Compound I) | Reference |

|---|---|---|

| Crystal System | Monoclinic (P2₁/n) | |

| Unit Cell Dimensions | a = 5.6874 Å, b = 13.4958 Å, c = 12.7017 Å | |

| β Angle | 96.453° | |

| Z-value | 2 |

Q. What methodologies optimize copolymer synthesis using this compound?

Answer:

- Monomer Selection : Combine with rigid monomers (e.g., bisphenol A) to balance flexibility and thermal stability .

- Polycarbonate Synthesis : Use interfacial phosgenation or melt transesterification. For lab-scale, phosgenation in DCM/water with triethylamine catalyst yields acid-labile polymers .

- Characterization : GPC for molecular weight, ¹H NMR for end-group analysis, and TGA for degradation kinetics (e.g., 5% weight loss at 200–250°C) .

Q. How can conflicting thermal stability data in polycarbonates derived from this compound be resolved?

Answer:

- Source Identification : Contamination by cis-isomers (from incomplete diol purification) lowers thermal stability. Verify isomer purity via NOESY NMR .

- Experimental Variables : Compare TGA curves under inert (N₂) vs. oxidative (air) atmospheres to assess decomposition pathways .

- Cross-Linking Effects : Annealing samples at 80–100°C may reduce chain mobility and improve stability .

Q. What advanced techniques elucidate the reactivity of this compound in organometallic reactions?

Answer:

- Grubbs Metathesis : Test cross-metathesis with olefinic substrates (e.g., eugenol) in DCM at 40°C. Monitor via ¹H NMR for vinyl proton shifts .

- Catalytic Hydrogenation : Use Pd/C or Raney Ni to probe double bond reactivity. Compare kinetics with cis-analogs .

Q. How does this compound enhance polymer crystallinity suppression?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.